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Compound of Interest

Compound Name:
2-Chloro-5-trimethylsilanylethynyl-

pyridine

CAS No.: 263012-81-3

Cat. No.: B1588952

Get Quote

2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is a highly functionalized heterocyclic compound that

has emerged as a pivotal intermediate in the fields of medicinal chemistry and materials

science.[1][2] Its strategic combination of three distinct reactive centers—a pyridine ring, a

chloro substituent, and a protected ethynyl group—provides a versatile platform for the

construction of complex molecular architectures.

The inherent value of this molecule lies in the orthogonal reactivity of its functional groups:

Pyridine Core: A ubiquitous scaffold in pharmaceuticals, the nitrogen-containing aromatic ring

often plays a crucial role in molecular recognition and binding to biological targets.[3][4]

2-Chloro Group: This position is susceptible to a variety of palladium-catalyzed cross-

coupling reactions (e.g., Sonogashira, Suzuki) and nucleophilic aromatic substitution, serving

as a versatile handle for introducing molecular diversity.[5][6]

5-((Trimethylsilyl)ethynyl) Group: The trimethylsilyl (TMS) moiety serves as a robust

protecting group for the terminal alkyne. This protection prevents unwanted side reactions
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and offers significant handling advantages over gaseous acetylene.[7] The TMS group can

be selectively removed under mild conditions to liberate the terminal alkyne for subsequent

transformations.[7][8]

This guide provides a comprehensive overview of the synthesis, key chemical transformations,

and applications of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine, offering field-proven insights for

researchers and drug development professionals.

Physicochemical Properties
A summary of the key properties of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is provided

below.

Property Value

CAS Number 263012-81-3

Molecular Formula C₁₀H₁₂ClNSi

Molecular Weight 211.75 g/mol

Melting Point 58-59 °C

Appearance Solid

SMILES ClC1=NC=C(C=C1)C#C(C)C

InChI Key CGJKMVMYUJVZRQ-UHFFFAOYSA-N

(Data sourced from PubChem and commercial supplier information)[1][2]

Synthesis: The Sonogashira Cross-Coupling
Approach
The most direct and widely employed method for synthesizing 2-Chloro-5-

((trimethylsilyl)ethynyl)pyridine is the palladium- and copper-cocatalyzed Sonogashira cross-

coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and a

terminal alkyne.[9][10] The typical precursors are a 2-chloro-5-halopyridine (where the halo is

preferably iodine or bromine for higher reactivity) and trimethylsilylacetylene (TMSA).
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Synthetic Workflow Diagram

Reactants Catalytic System Conditions

2-Chloro-5-iodopyridine

Sonogashira
Coupling

Trimethylsilylacetylene (TMSA) Pd(PPh₃)₄ or
PdCl₂(PPh₃)₂

 Pd Catalyst 

Copper(I) Iodide (CuI)

 Co-catalyst 

Base (e.g., Et₃N) Solvent (e.g., THF) Inert Atmosphere (Ar/N₂)

2-Chloro-5-((trimethylsilyl)ethynyl)pyridine
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Caption: Sonogashira coupling for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis
Objective: To synthesize 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine from 2-chloro-5-

iodopyridine and trimethylsilylacetylene.

Materials:

2-chloro-5-iodopyridine (1.0 eq)

Trimethylsilylacetylene (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

Copper(I) iodide (CuI) (0.1 eq)

Triethylamine (Et₃N) (3.0 eq)
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Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

To a dry, two-necked round-bottom flask under an inert atmosphere (Argon), add 2-chloro-5-

iodopyridine, Pd(PPh₃)₄, and CuI.

Add anhydrous THF, followed by triethylamine. Stir the mixture to dissolve the solids.

Add trimethylsilylacetylene dropwise to the reaction mixture at room temperature.

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl

acetate gradient to yield 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine as a solid.

Causality Behind Choices:

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate

it. An inert atmosphere is critical for maintaining catalytic activity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588952?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Copper(I) Co-catalyst: Copper(I) facilitates the reaction by forming a copper(I) acetylide

intermediate, which then undergoes transmetalation with the palladium center, accelerating

the overall catalytic cycle.[9]

Amine Base: Triethylamine acts as both a base to neutralize the HI generated during the

reaction and as a solvent. Its role is crucial to drive the reaction forward.

Excess Alkyne: A slight excess of trimethylsilylacetylene ensures the complete consumption

of the more expensive aryl iodide starting material.

Chemical Reactivity and Key Transformations
The true synthetic utility of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is demonstrated by the

selective transformations of its functional groups.

Key Reactions Diagram

Desilylation

Sonogashira Coupling

Suzuki Coupling

2-Chloro-5-((trimethylsilyl)ethynyl)pyridine

2-Chloro-5-ethynylpyridine
 TBAF or K₂CO₃ 

Disubstituted Pyridine R'-C≡CH, Pd/Cu cat. 

5-TMS-ethynyl-2-aryl-pyridine

 Ar-B(OH)₂, Pd cat., Base 
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Caption: Key chemical transformations of the title compound.
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Desilylation (Deprotection)
The removal of the TMS group is a fundamental step to unmask the terminal alkyne, 2-chloro-

5-ethynylpyridine, which is a valuable building block itself.[7][11] This transformation is typically

achieved with high efficiency using fluoride reagents or a simple base.

Protocol: Fluoride-Mediated Desilylation

Dissolve 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in THF.

Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

Upon completion, quench with water and extract with diethyl ether or ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate

in vacuo to yield 2-chloro-5-ethynylpyridine.

Rationale: The high affinity of the fluoride ion for silicon forms a strong Si-F bond, driving the

cleavage of the C-Si bond.[12]

Sonogashira Coupling at the Chloro Position
While less reactive than a bromo or iodo group, the chloro substituent can participate in a

second Sonogashira coupling, allowing for the synthesis of unsymmetrical diarylacetylenes or

other complex frameworks.[8][13] This reaction often requires more forcing conditions or

specialized catalyst systems.

Protocol: Sonogashira Coupling of the Chloro Group

In a pressure vessel, combine 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq), the

desired terminal alkyne (1.5 eq), a palladium catalyst (e.g., PdCl₂(dppf)), a copper(I) source

(e.g., CuI), and a base (e.g., Cs₂CO₃) in a solvent like DMF or Dioxane.

Seal the vessel and heat the reaction to 80-120 °C for 12-24 hours.
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After cooling, work up the reaction as described in the synthesis protocol. Purification is

typically achieved via column chromatography.

Rationale: The electron-deficient nature of the pyridine ring can facilitate the oxidative addition

of the palladium catalyst to the C-Cl bond, though it requires higher thermal energy compared

to C-Br or C-I bonds.

Suzuki Cross-Coupling
The chloro group is also a competent partner in Suzuki cross-coupling reactions, enabling the

formation of a C(sp²)-C(sp²) bond with an aryl or vinyl boronic acid. This reaction is a

cornerstone of modern medicinal chemistry for constructing biaryl scaffolds.

Protocol: Suzuki Cross-Coupling

To a flask, add 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq), an arylboronic acid (1.5

eq), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or

Cs₂CO₃).

Add a solvent system, typically a mixture like Dioxane/Water (4:1).

Degas the mixture and heat to 80-100 °C until the starting material is consumed (monitor by

TLC/LC-MS).

After cooling, dilute with water and extract with an organic solvent.

Purify the product via standard chromatographic techniques.

Applications in Research and Development
2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is primarily used as an intermediate in the synthesis

of high-value compounds, particularly in drug discovery. Its trifunctional nature allows for

sequential, site-selective modifications to build complex lead compounds. Pyridine-containing

molecules are prevalent in FDA-approved drugs, especially in oncology and neuroscience.[3]
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Target Molecule Class
Synthetic Utility of
Intermediate

Therapeutic Area

Kinase Inhibitors

The pyridine core acts as a

hinge-binding motif, while the

ethynyl linker provides a rigid

scaffold to orient other

pharmacophoric groups.

Oncology

GPCR Modulators

Used to construct complex

ligands where the substituted

pyridine interacts with specific

receptor subpockets.

CNS Disorders, Metabolic

Diseases

Antiviral Agents

Serves as a key fragment for

building molecules that inhibit

viral replication enzymes.

Infectious Diseases

Organic Electronics

The rigid, conjugated structure

formed after coupling reactions

is valuable for creating novel

organic semiconductors and

fluorescent materials.[5]

Materials Science

Conclusion
2-Chloro-5-((trimethylsilyl)ethynyl)pyridine stands as a testament to the power of strategic

molecular design. It is not merely a chemical reagent but a versatile synthetic platform that

empowers chemists to navigate complex synthetic challenges with elegance and efficiency.

The ability to perform selective and sequential cross-coupling and deprotection reactions

makes it an invaluable asset in the rapid generation of diverse chemical libraries for drug

discovery and the creation of novel functional materials. Understanding the causality behind

the protocols for its synthesis and transformation is key to unlocking its full potential in the

laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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